Cas no 2034500-07-5 (4-{1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yloxy}pyridine)

4-{1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yloxy}pyridine 化学的及び物理的性質
名前と識別子
-
- 4-{1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yloxy}pyridine
- AKOS026701480
- 4-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]oxypyridine
- F6480-1050
- 4-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]oxy}pyridine
- 4-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine
- 2034500-07-5
-
- インチ: 1S/C18H22N2O4S/c1-14-12-17(5-6-18(14)23-2)25(21,22)20-11-3-4-16(13-20)24-15-7-9-19-10-8-15/h5-10,12,16H,3-4,11,13H2,1-2H3
- InChIKey: QHHWSDDDMAFOLU-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=C(C)C=1)OC)(N1CCCC(C1)OC1C=CN=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 362.13002836g/mol
- どういたいしつりょう: 362.13002836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 516
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 77.1Ų
4-{1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yloxy}pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6480-1050-2μmol |
4-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]oxy}pyridine |
2034500-07-5 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6480-1050-4mg |
4-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]oxy}pyridine |
2034500-07-5 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6480-1050-100mg |
4-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]oxy}pyridine |
2034500-07-5 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6480-1050-2mg |
4-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]oxy}pyridine |
2034500-07-5 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6480-1050-5μmol |
4-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]oxy}pyridine |
2034500-07-5 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6480-1050-5mg |
4-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]oxy}pyridine |
2034500-07-5 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6480-1050-20μmol |
4-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]oxy}pyridine |
2034500-07-5 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6480-1050-25mg |
4-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]oxy}pyridine |
2034500-07-5 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6480-1050-1mg |
4-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]oxy}pyridine |
2034500-07-5 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6480-1050-10mg |
4-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]oxy}pyridine |
2034500-07-5 | 10mg |
$79.0 | 2023-09-08 |
4-{1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yloxy}pyridine 関連文献
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
4-{1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yloxy}pyridineに関する追加情報
Research Briefing on 4-{1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yloxy}pyridine (CAS: 2034500-07-5)
The compound 4-{1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yloxy}pyridine (CAS: 2034500-07-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
Recent studies have highlighted the role of 4-{1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yloxy}pyridine as a promising scaffold for the development of novel kinase inhibitors. Its unique structural features, including the piperidin-3-yloxy moiety and the sulfonyl group, contribute to its high binding affinity and selectivity toward specific kinase targets. Computational docking studies and molecular dynamics simulations have provided insights into its binding mode, further validating its potential as a lead compound.
In vitro and in vivo evaluations have demonstrated the compound's efficacy in modulating key signaling pathways implicated in cancer and inflammatory diseases. Notably, a 2023 study published in the Journal of Medicinal Chemistry reported that 4-{1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yloxy}pyridine exhibited potent inhibitory activity against a panel of cancer cell lines, with IC50 values in the nanomolar range. These findings underscore its potential as a candidate for further preclinical development.
The synthetic route for 4-{1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yloxy}pyridine has also been optimized in recent work, with improvements in yield and purity. A 2024 patent application detailed a scalable, one-pot synthesis method that reduces the number of purification steps, making it more feasible for large-scale production. This advancement is critical for facilitating future clinical trials and commercialization efforts.
Despite these promising results, challenges remain, including the need for further pharmacokinetic and toxicological profiling. Ongoing research aims to address these gaps, with preliminary data suggesting favorable metabolic stability and low cytotoxicity in animal models. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical applications.
In conclusion, 4-{1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yloxy}pyridine represents a compelling case study in the intersection of chemical synthesis and drug discovery. Its multifaceted pharmacological profile and synthetic accessibility position it as a valuable tool for both basic research and therapeutic development. Future studies will likely explore its potential in combination therapies and its applicability to other disease areas beyond oncology.
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